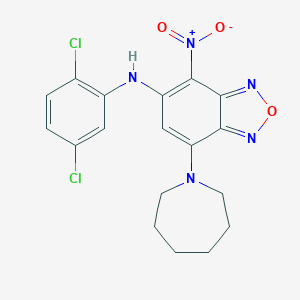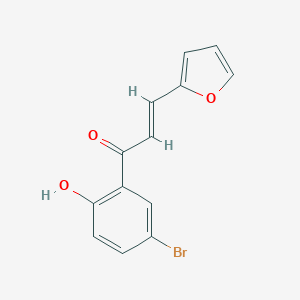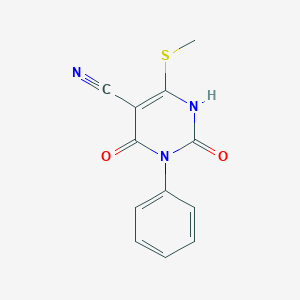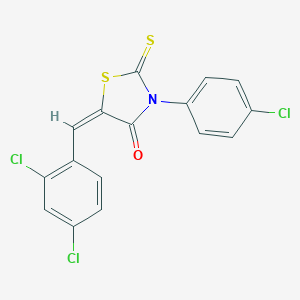![molecular formula C16H17N5OS B471620 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide CAS No. 353508-37-9](/img/structure/B471620.png)
2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimalarial Activity
This compound has been utilized as a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors . These inhibitors have shown potential in treating malaria, as they interfere with the pyrimidine biosynthesis pathway crucial for the growth and reproduction of the Plasmodium parasite .
Synthesis of Ruthenium Complexes
It serves as a reactant for creating Ruthenium (II)-Hmtpo complexes . These complexes are studied for their potential applications in catalysis and material science , particularly due to their unique electronic and structural properties .
Vilsmeier Reaction
The compound is involved in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is significant in organic chemistry for the formation of aldehydes and ketones , which are fundamental building blocks in many synthetic pathways .
HIV Research
Researchers have investigated the pharmacological activity of this compound due to its binding to HIV TAR RNA . This interaction could lead to new approaches in HIV treatment , as TAR RNA plays a critical role in the transcriptional regulation of the HIV virus .
Green Chemistry
A related compound, 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines, has been synthesized in water, showcasing a green methodology . This approach emphasizes the importance of environmentally friendly practices in chemical synthesis .
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . Compounds in this class have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Biochemical Pathways
Given the activities of other 1,2,4-triazolo[1,5-a]pyrimidines, it might be involved in pathways related to inflammation, cell proliferation, and metabolic regulation .
Result of Action
Based on the activities of other 1,2,4-triazolo[1,5-a]pyrimidines, it might have anti-inflammatory, antiproliferative, and metabolic regulatory effects .
properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-11-9-12(2)21-15(17-11)18-16(19-21)23-10-14(22)20(3)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDGUUVQJNTVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)N(C)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Benzyloxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B471537.png)
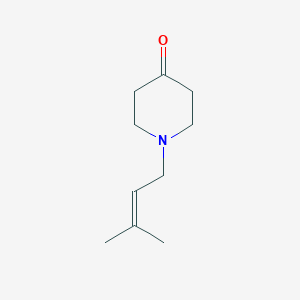
![5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione](/img/structure/B471549.png)

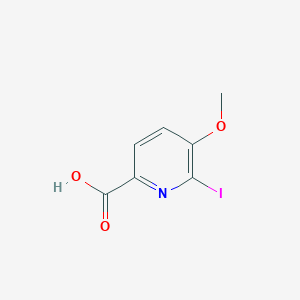

![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B471572.png)
![4-[(7-Morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B471574.png)

